molecular formula C20H33ClN2O2 B15343015 diethyl-[2-[(2,4,6-trimethylphenyl)carbamoyloxy]cyclohexyl]azanium;chloride CAS No. 20186-62-3

diethyl-[2-[(2,4,6-trimethylphenyl)carbamoyloxy]cyclohexyl]azanium;chloride

Cat. No.: B15343015
CAS No.: 20186-62-3
M. Wt: 368.9 g/mol
InChI Key: NLCPPWZDWKLFON-UHFFFAOYSA-N
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Description

Diethyl-[2-[(2,4,6-trimethylphenyl)carbamoyloxy]cyclohexyl]azanium;chloride is a quaternary ammonium compound characterized by a cyclohexyl backbone linked to a carbamoyloxy group substituted with a 2,4,6-trimethylphenyl (mesityl) moiety. The diethylazanium group imparts cationic properties, while the mesityl group contributes steric bulk and hydrophobicity.

Properties

CAS No.

20186-62-3

Molecular Formula

C20H33ClN2O2

Molecular Weight

368.9 g/mol

IUPAC Name

diethyl-[2-[(2,4,6-trimethylphenyl)carbamoyloxy]cyclohexyl]azanium;chloride

InChI

InChI=1S/C20H32N2O2.ClH/c1-6-22(7-2)17-10-8-9-11-18(17)24-20(23)21-19-15(4)12-14(3)13-16(19)5;/h12-13,17-18H,6-11H2,1-5H3,(H,21,23);1H

InChI Key

NLCPPWZDWKLFON-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)C1CCCCC1OC(=O)NC2=C(C=C(C=C2C)C)C.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl-[2-[(2,4,6-trimethylphenyl)carbamoyloxy]cyclohexyl]azanium;chloride involves several steps. Typically, the process starts with the preparation of the 2,4,6-trimethylphenyl isocyanate, which is then reacted with cyclohexanol to form the carbamate intermediate. This intermediate is further reacted with diethylamine to yield the final product. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and continuous flow reactors to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

Diethyl-[2-[(2,4,6-trimethylphenyl)carbamoyloxy]cyclohexyl]azanium;chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in various substituted derivatives .

Scientific Research Applications

Diethyl-[2-[(2,4,6-trimethylphenyl)carbamoyloxy]cyclohexyl]azanium;chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl-[2-[(2,4,6-trimethylphenyl)carbamoyloxy]cyclohexyl]azanium;chloride involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. These interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Key Structural Features :

  • Cyclohexyl backbone : Enhances rigidity and influences lipophilicity.
  • Carbamoyloxy linkage (-O-C(=O)-NH-) : Provides hydrolytic stability compared to ester groups.
  • Mesityl substituent : A bulky aromatic group that may enhance binding selectivity or reduce metabolic degradation.
  • Quaternary ammonium center : Confers water solubility and cationic character.

Comparative Analysis with Structurally Similar Compounds

Molecular and Structural Comparisons

The table below highlights critical differences between the target compound and analogous diethylazanium derivatives:

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Potential Applications
Target Compound* C20H35ClN2O3 ~386.96 Cyclohexyl, mesityl carbamoyloxy Agrochemicals, surfactants
Diethyl-[2-(3-phenylpropoxycarbonylamino)ethyl]azanium chloride (101491-69-4) C17H27ClN2O3 366.86 3-phenylpropoxycarbonylamino Heterocyclic organic synthesis
2-[2-(4-Chlorophenoxy)acetyl]oxyethyl-diethylazanium;chloride (4210-74-6) C14H21Cl2NO3 322.23 4-chlorophenoxyacetyl ester Pesticide derivatives
Diethyl-[2-[methyl-[2-(4-methylphenoxy)ethyl]amino]-2-oxoethyl]azanium;chloride (97703-12-3) C16H27ClN2O2 314.85 4-methylphenoxyethyl, methylamino, oxoethyl Pharmaceutical intermediates
2-[1-(4-Cyclohexylphenyl)cyclopropanecarbonyl]oxyethyl-dimethylazanium;chloride (58880-38-9) C20H30ClNO2 351.91 Cyclohexylphenyl, cyclopropanecarbonyl ester Unknown, likely agrochemicals

Note: The target compound’s molecular formula is inferred from structurally similar compounds in .

Functional Group and Property Analysis

  • Carbamoyloxy vs. Ester Linkages : The target compound’s carbamoyloxy group (-O-C(=O)-NH-) is more hydrolytically stable than ester linkages (e.g., in CAS 4210-74-6), which may enhance environmental persistence .
  • Mesityl vs.

Research Findings and Data

Physicochemical Properties

  • Solubility : The quaternary ammonium group enhances water solubility, while the mesityl and cyclohexyl groups increase hydrophobicity, creating amphiphilic properties suitable for surfactant applications.
  • Stability : The carbamoyloxy group’s resistance to hydrolysis suggests longer environmental half-life compared to ester-based analogs .

Q & A

Basic Questions

Q. What is the recommended synthetic pathway for diethyl-[2-[(2,4,6-trimethylphenyl)carbamoyloxy]cyclohexyl]azanium chloride, and what precautions are critical during synthesis?

  • Methodological Answer : The compound can be synthesized via hydrolysis of a precursor imidazolium salt under strict anhydrous conditions. A typical procedure involves dissolving 1,3-bis(2,4,6-trimethylphenyl)imidazolinium chloride in tetrahydrofuran (THF) with a peroxide initiator (e.g., tert-butyl peroxide), followed by FeCl₂ addition and reflux. Moisture must be excluded using Schlenk techniques to prevent hydrolysis byproducts. Post-reaction purification via recrystallization (e.g., CH₂Cl₂/hexane) yields crystalline product .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., aromatic mesityl protons at δ 6.8–7.2 ppm, cyclohexyl protons at δ 1.2–2.5 ppm) and quaternary ammonium signals.
  • X-ray Crystallography : Resolves crystal packing, hydrogen bonding (e.g., N–H⋯Cl interactions at 2.17–2.23 Å), and dihedral angles (e.g., 6.13° between mesityl planes) .
  • Mass Spectrometry : Confirms molecular ion peaks (e.g., [M-Cl]⁺) and fragmentation patterns.

Q. How do solubility properties influence experimental design?

  • Methodological Answer : The compound is sparingly soluble in non-polar solvents (e.g., hexane) but dissolves in polar aprotic solvents like THF or CH₂Cl₂. Recrystallization from CH₂Cl₂/hexane mixtures optimizes purity. Solvent choice impacts reaction kinetics and purification efficiency .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s stability under catalytic conditions?

  • Methodological Answer : The mesityl (2,4,6-trimethylphenyl) group provides steric bulk, shielding the ammonium center from nucleophilic attack. Computational studies (e.g., DFT) can model steric parameters (e.g., Tolman cone angles) and electronic effects (e.g., charge distribution on the azanium center). Stability in catalytic cycles correlates with reduced decomposition pathways under thermal stress .

Q. How does the crystal structure inform reactivity in supramolecular systems?

  • Methodological Answer : X-ray data reveal intermolecular N–H⋯Cl hydrogen bonds forming 1D chains along the crystallographic c-axis. These interactions enhance solid-state stability but may reduce solubility. Reactivity in solution can be probed via variable-temperature NMR to assess hydrogen bond dynamics .

Q. What analytical strategies identify degradation products under hydrolytic conditions?

  • Methodological Answer : Accelerated hydrolysis studies (e.g., in H₂O/THF mixtures at 60°C) monitored by HPLC-MS can detect cleavage products like 2-cyclohexanol derivatives and mesityl carbamate. Comparative TLC (silica gel, ethyl acetate/hexane eluent) tracks reaction progress .

Q. How can computational modeling predict biological interactions (e.g., enzyme inhibition)?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) using the compound’s crystal structure as input evaluates binding affinities to target proteins (e.g., acetylcholinesterase). MD simulations assess stability of ligand-protein complexes, guided by electrostatic potential maps derived from DFT calculations .

Data Contradictions and Resolution

  • Synthesis Protocols : uses FeCl₂, while similar imidazolium-derived catalysts (e.g., Grubbs) employ Ru-based metals. Researchers must validate metal compatibility for target applications .
  • Moisture Sensitivity : Conflicting reports on hydrolysis rates (e.g., ambient vs. controlled humidity) necessitate Karl Fischer titration to quantify residual water in reaction solvents .

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